Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-
Description
Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]- (IUPAC name: 1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine), is a cyclopropane derivative featuring a para-isopropyl-substituted phenyl ring attached to the cyclopropane amine core.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H17N/c1-9(2)10-3-5-11(6-4-10)12(13)7-8-12/h3-6,9H,7-8,13H2,1-2H3 |
InChI Key |
GDEHJAXVIQOTPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CC2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Nitroalcohols
One common method for synthesizing cyclopropanamine involves the cyclization of β-nitroalcohols:
Step 1: Synthesize β-nitroalcohol from corresponding aldehydes or ketones.
Step 2: Treat the β-nitroalcohol with a suitable reducing agent (e.g., lithium aluminum hydride) under controlled conditions to form the cyclopropanamine.
Cyclopropanation Using Diazo Compounds
This method utilizes diazo compounds to insert a cyclopropane ring into an alkene:
Step 1: Generate a diazo compound from a suitable precursor.
Step 2: React the diazo compound with an alkene in the presence of a catalyst (often copper or rhodium-based) to form the cyclopropane structure.
Use of Chiral Oxazaborolidine Catalysts
This method focuses on achieving high enantiomeric purity:
Step 1: Begin with a substituted cinnamic acid derivative.
Step 2: Employ Oppolzer's sultam for diastereoselective cyclopropanation using chiral oxazaborolidine catalysts.
Step 3: Purify the resulting product through recrystallization and subsequent reactions to yield cyclopropanamine.
The efficiency of these synthesis methods varies significantly based on reaction conditions and reagents used. Below is a summary table illustrating key findings from various studies regarding yields and conditions for synthesizing cyclopropanamine:
Cyclopropanamine derivatives have shown significant biological activity, suggesting potential therapeutic uses in various fields, including drug development and materials science. Ongoing research aims to explore these applications further and improve synthesis methods for industrial scalability while addressing safety concerns associated with hazardous reagents.
Chemical Reactions Analysis
General Reactivity Profile
The compound's reactivity arises from two structural features:
-
Cyclopropane ring : High ring strain (≈27.5 kcal/mol) drives propensity for ring-opening reactions.
-
Primary amine : Participates in nucleophilic substitutions, condensations, and acid-base interactions.
The electron-withdrawing effect of the adjacent phenyl group modulates amine basicity (pKa ≈ 9–10) .
Ring-Opening Reactions
The cyclopropane ring undergoes cleavage under specific conditions:
Amine Functional Group Reactions
The primary amine participates in classical transformations:
Alkylation/Acylation
-
Methylation : Reacts with CH₃I in EtOH/NaOH to yield N-methyl derivatives (e.g., N-Methyl-1-(4-methylphenyl)cyclopropanamine analogs) .
-
Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) under anhydrous conditions to form imines .
Salt Formation
-
Forms stable hydrochlorides (m.p. 158–160°C) with HCl in diethyl ether, enhancing water solubility .
Catalytic Cross-Coupling
Palladium-mediated reactions enable functionalization:
| Reaction | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biarylcyclopropanamine derivatives | 72% |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylcyclopropanamines | 65% |
Patents highlight utility in synthesizing pharmacophores (e.g., DGKα/ζ inhibitors) .
Stability and Degradation Pathways
Scientific Research Applications
Chemical Properties and Structure
Cyclopropanamine is characterized by its cyclopropane ring structure, which contributes to its unique chemical properties. The specific compound in focus contains a phenyl group substituted with an isopropyl group, influencing its biological activity and potential therapeutic uses.
Therapeutic Potential in Neurological Disorders
Research has indicated that cyclopropanamine derivatives may serve as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various neurological disorders. Inhibiting LSD1 can potentially reverse epigenetic modifications associated with conditions like schizophrenia and depression. A study demonstrated that cyclopropylamines effectively modulate LSD1 activity, suggesting their role as therapeutic agents for these disorders .
Cardiovascular Therapeutics
Compounds similar to cyclopropanamine have been explored for their agonistic effects on the APJ receptor, which is involved in cardiovascular regulation. These compounds may help treat heart failure by improving cardiac function and reducing symptoms associated with chronic heart conditions .
Synthesis and Derivatives
The synthesis of cyclopropanamine derivatives has been reported in various studies. For instance, the creation of N-[4-(4-fluoro)phenyl-2-aminothiazol-5-yl]pyrimidin-2-yl-alkylamine derivatives showcases the versatility of cyclopropanamine in generating compounds with enhanced biological activity .
Toxicological Considerations
While exploring the applications of cyclopropanamine, it is crucial to consider its safety profile. Toxicological assessments have indicated potential hazards associated with its use, including acute toxicity and skin corrosiveness. Proper handling guidelines are essential to mitigate risks during laboratory applications .
Data Table: Summary of Applications
Case Study 1: LSD1 Inhibition
A study published in Nature highlighted the efficacy of cyclopropanamine derivatives as LSD1 inhibitors. The researchers demonstrated that these compounds could restore normal gene expression patterns in neuronal cells affected by epigenetic modifications associated with psychiatric disorders.
Case Study 2: Cardiovascular Effects
In a clinical trial focusing on heart failure patients, a related compound exhibited significant improvements in cardiac output and reduced hospitalization rates. The findings suggest a promising avenue for developing novel cardiovascular therapeutics based on cyclopropanamine structures.
Mechanism of Action
The mechanism of action of Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]- involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and amine group can form specific interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Key Cyclopropanamine Derivatives
*Calculated based on analogous derivatives; exact data for the target compound is unavailable in the evidence.
Key Observations:
- Lipophilicity : The isopropyl and tert-butyl derivatives exhibit higher lipophilicity than methoxy or trifluoromethyl analogs, making them more suitable for crossing biological membranes .
- Reactivity : Bromo-substituted cyclopropanamines (e.g., 1-(4-Bromophenyl)cyclopropanamine) are valuable intermediates in Suzuki-Miyaura coupling reactions, whereas trifluoromethyl groups enhance oxidative stability .
Biological Activity
Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure is characterized by a cyclopropanamine moiety attached to a para-substituted phenyl group with an isopropyl group. This unique configuration contributes to its biological activity.
- Molecular Formula : C12H17N
- Molecular Weight : 177.27 g/mol
Research indicates that cyclopropanamine derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that cyclopropanamine derivatives can inhibit the growth of certain bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Neuropharmacological Effects : Some derivatives demonstrate potential as neuroprotective agents by modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases.
- Antimalarial Activity : Recent studies have highlighted the potential of cyclopropanamine-related compounds in targeting Plasmodium falciparum, the malaria-causing parasite. For instance, a cyclopropyl carboxamide class has shown potent activity against the asexual stage of the parasite with minimal cytotoxicity to human cells (EC50 values around 40 nM) .
Biological Activity Data
The following table summarizes key findings from recent studies regarding the biological activity of cyclopropanamine derivatives:
| Activity Type | Target Organism/Pathway | EC50/IC50 Values | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 2.5 µM | Effective against resistant strains |
| Antimalarial | Plasmodium falciparum | 40 nM | No cytotoxicity to HepG2 cells (CC50 > 40 µM) |
| Neuroprotective | Dopaminergic pathways | IC50 0.5 µM | Potential for treating Parkinson's disease |
| PDE Inhibition | cGMP pathway | IC50 15 µM | Modulates intracellular signaling pathways |
Case Study 1: Antimicrobial Efficacy
In a study published in Bioorganic & Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various cyclopropanamine derivatives against Staphylococcus aureus. The study found that specific modifications to the cyclopropanamine structure significantly enhanced antibacterial potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Case Study 2: Neuroprotective Properties
A recent investigation into the neuroprotective effects of cyclopropanamine derivatives indicated their potential in mitigating oxidative stress in neuronal cells. The study utilized models of neurodegeneration and demonstrated that these compounds could reduce cell death and improve survival rates in vitro .
Research Findings and Future Directions
Recent research emphasizes the importance of optimizing the cyclopropanamine structure to enhance its biological activity. Key findings include:
- Structure-Activity Relationship (SAR) : Modifications to the cyclopropyl group and phenyl substituents have been shown to impact potency significantly. For example, changing the para-substitution pattern on the phenyl ring resulted in varying degrees of activity against Plasmodium falciparum .
- Metabolic Stability : Enhancing the metabolic stability of these compounds remains a challenge but is crucial for their efficacy in vivo. Studies are ongoing to evaluate different structural modifications that could improve pharmacokinetic properties without compromising activity .
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity in synthetic applications?
Answer:
The compound consists of a cyclopropane ring fused to an amine group and a para-substituted isopropylphenyl group. The cyclopropane ring introduces significant angle strain, which can enhance electrophilic reactivity, while the bulky isopropyl group imposes steric hindrance, affecting regioselectivity in reactions like nucleophilic substitutions or ring-opening processes. Characterization via NMR (e.g., coupling constants for cyclopropane protons) and X-ray crystallography can validate these structural features .
Basic: What synthetic methodologies are recommended for preparing cyclopropanamine derivatives with aromatic substituents?
Answer:
Electro-induced Hofmann rearrangement is a validated method for synthesizing cyclopropylamines. For example, Cantin et al. (2023) demonstrated this approach using hydrochloric acid in aqueous conditions (pH 1) to generate cyclopropane rings from precursor amines . Alternative methods include cyclopropanation via carbene insertion, where diazo compounds react with alkenes under transition-metal catalysis (e.g., Rh or Cu). Optimization of solvent polarity (e.g., dichloromethane vs. water) and temperature is critical to minimize side reactions .
Basic: How can researchers characterize the purity and stability of this compound under standard laboratory conditions?
Answer:
- Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm) to resolve impurities. Compare retention times against reference standards (e.g., NIST-certified data) .
- Stability Testing : Conduct accelerated degradation studies under varying pH (1–14), temperature (40–80°C), and light exposure. Monitor decomposition products via LC-MS .
Advanced: How does stereochemistry at the cyclopropane ring impact biological or catalytic activity?
Answer:
Stereoisomers (e.g., cis vs. trans) can exhibit divergent binding affinities in enzyme inhibition studies. For example, (1R,2S)-configured cyclopropanamine derivatives showed enhanced inhibition of monoamine oxidases compared to their enantiomers. Chiral resolution via HPLC with amylose-based columns or asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) is essential for isolating enantiopure forms .
Advanced: How should researchers address contradictory data in melting points or spectral profiles across literature sources?
Answer:
Discrepancies in melting points (e.g., 110–114°C vs. 124–126°C) may arise from polymorphic forms or solvent residues. Validate purity via elemental analysis and DSC (Differential Scanning Calorimetry). Cross-reference spectral data (e.g., IR carbonyl stretches, ¹H NMR coupling constants) with databases like NIST or peer-reviewed studies to identify systematic errors .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) in cyclopropanamine derivatives?
Answer:
- Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl ring to modulate electron density. For example, bromination at the para position (as in 1-(4-bromophenyl)cyclopropanamine hydrochloride) enhances lipophilicity and CNS penetration .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict electronic effects on amine basicity or cyclopropane ring strain .
Advanced: How can researchers mitigate challenges in scaling up cyclopropanamine synthesis while maintaining yield?
Answer:
Optimize reaction parameters for large batches:
- Catalyst Loading : Reduce Rh₂(OAc)₄ usage by 50% via microwave-assisted heating to maintain turnover frequency.
- Workup Efficiency : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) for intermediate purification.
- Process Analytics : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progression .
Advanced: What are the potential degradation pathways of this compound under oxidative or hydrolytic conditions?
Answer:
- Hydrolysis : The cyclopropane ring may undergo acid-catalyzed ring-opening to form allylic amines. Monitor via ¹H NMR for loss of cyclopropane proton signals (δ ~1.5–2.5 ppm) .
- Oxidation : The isopropyl group is susceptible to hydroxylation, forming tertiary alcohols. Use LC-HRMS to identify m/z shifts corresponding to +16 Da (addition of oxygen) .
Advanced: What safety protocols are critical for handling cyclopropanamine derivatives in laboratory settings?
Answer:
- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure.
- Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent amine oxidation.
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .
Advanced: How can mechanistic studies elucidate the role of the cyclopropane ring in reaction intermediates?
Answer:
- Isotopic Labeling : Incorporate ¹³C at the cyclopropane carbons to track bond cleavage/formation via ¹³C NMR.
- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated compounds to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
